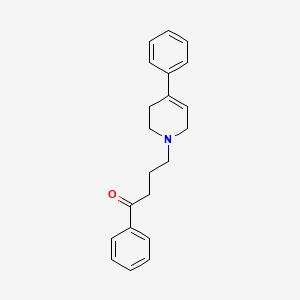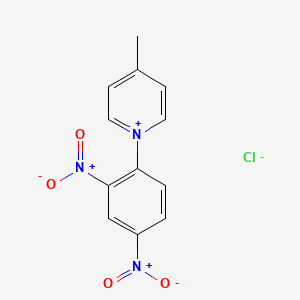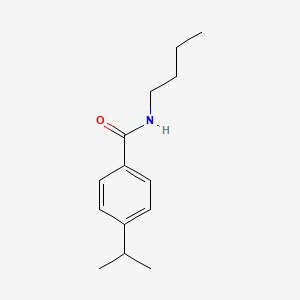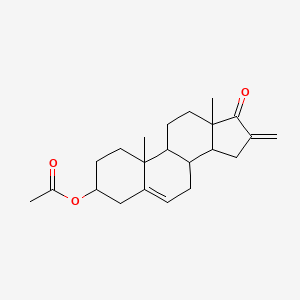
16-Methylidene-17-oxoandrost-5-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methylidene-17-oxoandrost-5-en-3-yl acetate is a chemical compound with the molecular formula C22H30O3 and a molecular weight of 342.478 g/mol . It is a derivative of androstane, a steroid framework, and features a methylidene group at the 16th position and an acetate ester at the 3rd position.
Preparation Methods
The synthesis of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the precursor androst-5-en-3β-ol-17-one. The key steps include:
Oxidation: The hydroxyl group at the 3rd position is oxidized to form a ketone.
Methylidene Introduction: A Wittig reaction or similar method is used to introduce the methylidene group at the 16th position.
Acetylation: The final step involves acetylation of the hydroxyl group at the 3rd position to form the acetate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
16-Methylidene-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
16-Methylidene-17-oxoandrost-5-en-3-yl acetate has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential biological activities, including hormonal and anti-inflammatory effects.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of hormonal disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 16-Methylidene-17-oxoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .
Comparison with Similar Compounds
16-Methylidene-17-oxoandrost-5-en-3-yl acetate can be compared with other similar compounds, such as:
17-Oxoandrost-5-en-3-yl acetate: Lacks the methylidene group at the 16th position.
16α-Hydroxy-17-oxoandrost-5-en-3-yl sulfate: Features a hydroxyl group at the 16th position and a sulfate ester at the 3rd position.
16α-Hydroxydehydroepiandrosterone 3-sulfate: Contains a hydroxyl group at the 16th position and a sulfate ester at the 3rd position.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
2862-68-2 |
|---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(10,13-dimethyl-16-methylidene-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C22H30O3/c1-13-11-19-17-6-5-15-12-16(25-14(2)23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)24/h5,16-19H,1,6-12H2,2-4H3 |
InChI Key |
PUCXZBGPUPYKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C)C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


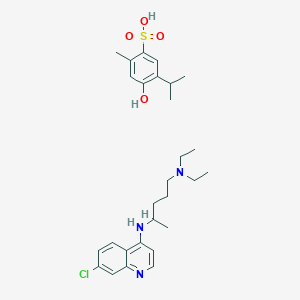
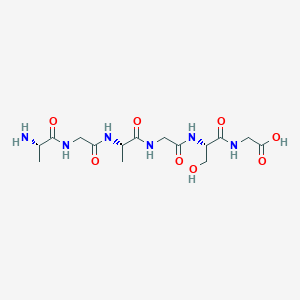
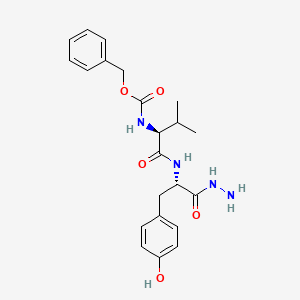
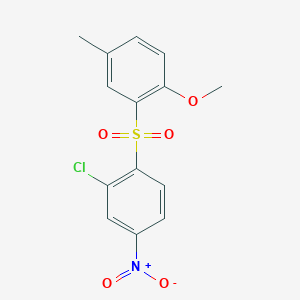
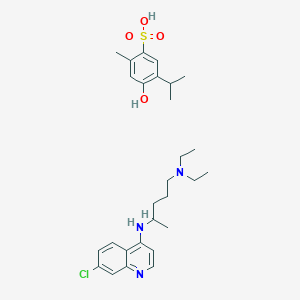
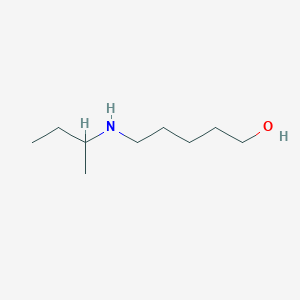
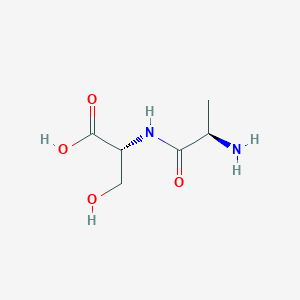
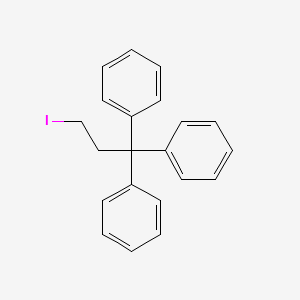
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
